Disodium;hexadecan-1-ol;sulfate
Description
Disodium hexadecan-1-ol sulfate is a synthetic anionic surfactant composed of a hexadecan-1-ol (C₁₆ fatty alcohol) backbone esterified with a sulfate group and neutralized by two sodium ions. This compound is structurally analogous to other alkyl sulfates, such as sodium lauryl sulfate (SLS), but with a longer hydrophobic chain, which influences its physicochemical properties. Its primary applications include use in detergents, emulsifiers, and personal care products due to its surfactant capabilities.
Properties
Molecular Formula |
C16H34Na2O5S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
disodium;hexadecan-1-ol;sulfate |
InChI |
InChI=1S/C16H34O.2Na.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;;;1-5(2,3)4/h17H,2-16H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
IIPVYJOKGGHWQG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCO.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Disodium hexadecan-1-ol sulfate is widely used in scientific research due to its surfactant properties. It is used in:
Chemistry: As a reagent in organic synthesis and purification processes.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an ingredient in pharmaceutical formulations and topical creams.
Industry: In the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to enhanced solubility and bioavailability of other compounds.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Backbone | Sulfate Position | Sodium Ions | Key Applications |
|---|---|---|---|---|
| Disodium Hexadecan-1-ol Sulfate | C₁₆ fatty alcohol | Terminal -OH | 2 | Detergents, cosmetics |
| Sodium Octadecyl Sulfate | C₁₈ fatty alcohol | Terminal -OH | 1 | Industrial emulsifiers |
| Disodium Lauryl Sulfosuccinate | C₁₂ + sulfosuccinate | Mid-chain | 2 | Mild personal care products |
| Cycloartan-3,29-diol-23-one 3,29-Disodium Sulfate | Cycloartane triterpenoid | C-3, C-29 | 2 | Antifungal research |
| Disodium Ascorbyl Sulfate | Ascorbic acid | Specific -OH | 2 | Skincare antioxidants |
Critical Analysis of Sulfation Effects
- This contrasts with sulfated polysaccharides (e.g., heparin), where sulfation is critical for anticoagulant activity.
- Functional Dependence : The impact of sulfation depends on the parent molecule’s structure and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
